molecular formula C17H23FN2O3 B3002029 N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 1351616-60-8

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No. B3002029
CAS RN: 1351616-60-8
M. Wt: 322.38
InChI Key: CGOFZXZQWUSJBS-UHFFFAOYSA-N
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Description

The compound N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide is a derivative of oxalamide, a class of compounds known for their diverse applications and properties. While the specific compound is not directly discussed in the provided papers, we can infer its characteristics and potential applications based on the related compounds that are described.

Synthesis Analysis

The synthesis of related oxalamide compounds involves the reaction of amines with diethyl oxalate, as described in the synthesis of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide . This process typically includes neutralization of the amine hydrochloride, followed by refluxing with diethyl oxalate in an alcohol solvent, and subsequent purification steps. Although the exact synthesis of this compound is not detailed, it is likely to follow a similar pathway with appropriate substitutions for the cyclohexyl and fluorobenzyl components.

Molecular Structure Analysis

The molecular structure of oxalamide derivatives is characterized by the presence of an oxalamido-bridge and various substituents that can influence the overall geometry and properties of the molecule. For instance, the crystal structure of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide reveals two symmetrically independent molecules with different dihedral angles between the phenyl rings and the oxalamido plane . Such structural variations can significantly affect the compound's intermolecular interactions and stability.

Chemical Reactions Analysis

Oxalamide derivatives can undergo a variety of chemical reactions. For example, an oxalamide-based carbene was shown to react with styrene and methylacrylate to yield cyclopropanation products, and with elemental selenium to form a selenide . These reactions demonstrate the versatility and reactivity of oxalamide compounds, suggesting that this compound could also participate in similar reactions, potentially leading to a range of interesting products.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide derivatives can be quite diverse. The compound N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide, for example, forms a 2D supramolecular network through hydrogen bonding, which could impart unique material properties . Additionally, the reactivity of oxalamide-based carbenes suggests that they can form stable complexes with metals, as seen with the Rh complex, and exhibit fluorescence . These properties indicate that this compound may also display interesting physical and chemical behaviors, which could be explored for various applications.

properties

IUPAC Name

N'-(2-cyclohexyl-2-hydroxyethyl)-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c18-14-8-6-12(7-9-14)10-19-16(22)17(23)20-11-15(21)13-4-2-1-3-5-13/h6-9,13,15,21H,1-5,10-11H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOFZXZQWUSJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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